Salicin

Catalog No.
S542333
CAS No.
138-52-3
M.F
C13H18O7
M. Wt
286.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Salicin

CAS Number

138-52-3

Product Name

Salicin

IUPAC Name

(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[2-(hydroxymethyl)phenoxy]oxane-3,4,5-triol

Molecular Formula

C13H18O7

Molecular Weight

286.28 g/mol

InChI

InChI=1S/C13H18O7/c14-5-7-3-1-2-4-8(7)19-13-12(18)11(17)10(16)9(6-15)20-13/h1-4,9-18H,5-6H2/t9-,10-,11+,12-,13-/m1/s1

InChI Key

NGFMICBWJRZIBI-UJPOAAIJSA-N

SMILES

O[C@H]([C@H]([C@@H]([C@@H](CO)O1)O)O)[C@@H]1OC2=CC=CC=C2CO

Solubility

40 mg/mL at 25 °C

Synonyms

Salicin; NSC 5751; NSC-5751; NSC5751

Canonical SMILES

C1=CC=C(C(=C1)CO)OC2C(C(C(C(O2)CO)O)O)O

Isomeric SMILES

C1=CC=C(C(=C1)CO)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O

Description

The exact mass of the compound Salicin is 286.1053 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 40 mg/ml at 25 °c. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 758201. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Glucosides - Supplementary Records. It belongs to the ontological category of benzyl alcohols in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Precursor to Salicylic Acid

Salicin is a prodrug, meaning it undergoes transformation in the body to produce an active compound. In the digestive system, salicin is broken down by enzymes into salicylic acid PubChem: , the active ingredient in aspirin. This discovery in the late 19th century laid the foundation for the development of aspirin, a widely used pain reliever and anti-inflammatory drug Wikipedia: .

Anti-inflammatory and Analgesic Properties

Research has explored salicin's potential anti-inflammatory and analgesic (pain-relieving) properties. Studies suggest that salicin after conversion to salicylic acid may help manage pain and inflammation similar to aspirin National Institutes of Health. However, the effectiveness of salicin compared to aspirin and potential side effects require further investigation Mount Sinai: .

Ongoing Research

Current scientific research on salicin is focused on understanding its mechanism of action, potential benefits, and safety profile. Some areas of exploration include:

  • Comparative efficacy and safety: Studies are comparing the effectiveness of salicin with other pain relievers and anti-inflammatory drugs National Institutes of Health.
  • Delivery methods: Research into alternative delivery methods for salicin, such as topical application, is ongoing National Center for Complementary and Integrative Health.
  • Drug interactions: Investigating potential interactions between salicin and other medications is important for safe use National Institutes of Health.

Salicin, also known as salicoside or delta-salicin, is classified as an aryl beta-D-glucoside. Its structure consists of salicyl alcohol with a beta-D-glucosyl residue replacing the phenolic hydrogen. The molecular formula of salicin is C₁₃H₁₈O₇, and it is recognized for its bitter taste and medicinal properties . Salicin serves as a prodrug that metabolizes into salicylic acid in the body, which is known for its anti-inflammatory and analgesic effects .

Salicin itself doesn't have a direct pain-relieving effect. Once ingested, it is converted to salicylic acid in the stomach and intestines []. Salicylic acid then inhibits the enzyme cyclooxygenase (COX), which plays a role in the production of inflammatory mediators like prostaglandins. By reducing prostaglandin levels, salicylic acid alleviates pain and inflammation [].

Salicin undergoes hydrolysis to yield beta-D-glucose and salicyl alcohol (saligenin). The latter can further oxidize to form salicylaldehyde and salicylate . The primary reaction can be summarized as follows:

SalicinHydrolysisBeta D glucose+Salicyl alcohol\text{Salicin}\xrightarrow{\text{Hydrolysis}}\text{Beta D glucose}+\text{Salicyl alcohol}

Upon oxidation, salicyl alcohol can be converted into:

Salicyl alcoholOxidationSalicylaldehyde+Salicylate\text{Salicyl alcohol}\xrightarrow{\text{Oxidation}}\text{Salicylaldehyde}+\text{Salicylate}

These reactions highlight salicin's role as a precursor to more biologically active compounds.

Salicin exhibits notable anti-inflammatory and analgesic properties. It acts similarly to salicylic acid, which is known for its effectiveness in treating pain and inflammation. Salicin is believed to be oxidized into salicylic acid within the human body, contributing to its therapeutic effects . Moreover, it has been studied for its potential role in antipyretic (fever-reducing) activities and as a non-narcotic analgesic .

Natural Sources

Salicin is predominantly extracted from the bark of willow trees (Salix species). The extraction process typically involves using polar solvents like boiling water or ethanol to isolate the compound effectively .

Chemical Synthesis

While primarily sourced from nature, salicin can also be synthesized chemically. The synthetic routes often involve glycosylation reactions where salicyl alcohol is reacted with glucose derivatives under acidic or enzymatic conditions to form the beta-D-glucoside linkage .

Salicin has various applications in medicine and pharmacology:

  • Pain Relief: Utilized as an analgesic for conditions such as headaches and muscle pain.
  • Anti-inflammatory Treatments: Employed in formulations targeting arthritis and other inflammatory disorders.
  • Prodrug Development: Investigated for use in developing prodrugs that release active metabolites upon metabolism .

Studies indicate that salicin may interact with various biological pathways similar to those affected by salicylic acid. Its conversion into salicylic acid allows it to inhibit cyclooxygenase enzymes involved in prostaglandin synthesis, which plays a crucial role in inflammation and pain signaling . Understanding these interactions helps in optimizing therapeutic strategies involving salicin.

Several compounds share structural or functional similarities with salicin. Here are some notable examples:

CompoundStructure TypeKey Properties
Salicylic AcidPhenolic acidAnti-inflammatory, analgesic
Aspirin (Acetylsalicylic Acid)Acetylated derivative of salicylic acidNon-steroidal anti-inflammatory drug
Methyl SalicylateEster of salicylic acidTopical analgesic
Beta-D-GlucosideGlycosideSugar derivative with various bioactivities

Uniqueness of Salicin:

  • Unlike aspirin, which is acetylated and has a more potent anti-inflammatory effect due to irreversible inhibition of cyclooxygenase enzymes, salicin provides a milder effect through its metabolic conversion to salicylic acid.
  • Salicin's natural origin gives it an advantage in herbal medicine contexts where natural products are preferred over synthetic drugs.

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Solid

XLogP3

-1.2

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

5

Exact Mass

286.10525291 g/mol

Monoisotopic Mass

286.10525291 g/mol

Heavy Atom Count

20

LogP

-1.22

Appearance

Solid powder

Melting Point

207 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

4649620TBZ

GHS Hazard Statements

Aggregated GHS information provided by 80 companies from 3 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 26 of 80 companies. For more detailed information, please visit ECHA C&L website;
Of the 2 notification(s) provided by 54 of 80 companies with hazard statement code(s):;
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Cyclooxygenase Inhibitors

Pictograms

Irritant

Irritant

Other CAS

138-52-3

Wikipedia

Salicin

General Manufacturing Information

.beta.-D-Glucopyranoside, 2-(hydroxymethyl)phenyl: ACTIVE

Dates

Modify: 2023-08-15
1: Li Y, Wu Q, Deng Y, Lv H, Qiu J, Chi G, Feng H. D(-)-Salicin inhibits the LPS-induced inflammation in RAW264.7 cells and mouse models. Int Immunopharmacol. 2015 Jun;26(2):286-94. doi: 10.1016/j.intimp.2015.04.016. Epub 2015 Apr 20. PubMed PMID: 25907238.
2: Kong CS, Kim KH, Choi JS, Kim JE, Park C, Jeong JW. Salicin, an extract from white willow bark, inhibits angiogenesis by blocking the ROS-ERK pathways. Phytother Res. 2014 Aug;28(8):1246-51. doi: 10.1002/ptr.5126. Epub 2014 Feb 17. PubMed PMID: 24535656.
3: Wölfle U, Haarhaus B, Kersten A, Fiebich B, Hug MJ, Schempp CM. Salicin from Willow Bark can Modulate Neurite Outgrowth in Human Neuroblastoma SH-SY5Y Cells. Phytother Res. 2015 Oct;29(10):1494-500. doi: 10.1002/ptr.5400. Epub 2015 Jun 19. PubMed PMID: 26096905.
4: Verma N, Verma R, Kumari R, Ranjha R, Paul J. Effect of salicin on gut inflammation and on selected groups of gut microbiota in dextran sodium sulfate induced mouse model of colitis. Inflamm Res. 2014 Feb;63(2):161-9. doi: 10.1007/s00011-013-0685-1. Epub 2013 Nov 17. PubMed PMID: 24240229.
5: Rudeekulthamrong P, Kaulpiboon J. Application of amylomaltase for the synthesis of salicin-α-glucosides as efficient anticoagulant and anti-inflammatory agents. Carbohydr Res. 2016 Sep 2;432:55-61. doi: 10.1016/j.carres.2016.06.011. Epub 2016 Jun 29. PubMed PMID: 27394039.
6: Kim CS, Subedi L, Park KJ, Kim SY, Choi SU, Kim KH, Lee KR. Salicin derivatives from Salix glandulosa and their biological activities. Fitoterapia. 2015 Oct;106:147-52. doi: 10.1016/j.fitote.2015.08.013. Epub 2015 Sep 4. PubMed PMID: 26344424.
7: Wei W, Rena K, Yang XW. New salicin derivatives from the leaves of Populus euphratica. J Asian Nat Prod Res. 2015 May;17(5):491-6. doi: 10.1080/10286020.2015.1028920. Epub 2015 Apr 23. PubMed PMID: 25903097.
8: Campbell MC, Ranciaro A, Zinshteyn D, Rawlings-Goss R, Hirbo J, Thompson S, Woldemeskel D, Froment A, Rucker JB, Omar SA, Bodo JM, Nyambo T, Belay G, Drayna D, Breslin PA, Tishkoff SA. Origin and differential selection of allelic variation at TAS2R16 associated with salicin bitter taste sensitivity in Africa. Mol Biol Evol. 2014 Feb;31(2):288-302. doi: 10.1093/molbev/mst211. Epub 2013 Oct 30. PubMed PMID: 24177185; PubMed Central PMCID: PMC3907056.
9: Karmakar M. Inducing effect of salicin for extracellular endoglucanase synthesis in Rhizopus oryzae PR7 MTCC 9642. Prikl Biokhim Mikrobiol. 2013 Jul-Aug;49(4):391-5. PubMed PMID: 24455865.
10: Stepanova EV, Belyanin ML, Filimonov VD. Synthesis of acyl derivatives of salicin, salirepin, and arbutin. Carbohydr Res. 2014 Mar 31;388:105-11. doi: 10.1016/j.carres.2014.02.014. Epub 2014 Feb 20. PubMed PMID: 24632218.
11: Chen F, Mo K, Liu Z, Yang F, Hou K, Li S, Zu Y, Yang L. Ionic liquid-based vacuum microwave-assisted extraction followed by macroporous resin enrichment for the separation of the three glycosides salicin, hyperin and rutin from Populus bark. Molecules. 2014 Jul 7;19(7):9689-711. doi: 10.3390/molecules19079689. PubMed PMID: 25004075.
12: Mahdi JG. Biosynthesis and metabolism of β-d-salicin: A novel molecule that exerts biological function in humans and plants. Biotechnol Rep (Amst). 2014 Aug 28;4:73-79. doi: 10.1016/j.btre.2014.08.005. eCollection 2014 Dec. PubMed PMID: 28626665; PubMed Central PMCID: PMC5466123.
13: Iizuka T, Tamura T, Sezutsu H, Mase K, Okada E, Asaoka K. Genetic analysis of the electrophysiological response to salicin, a bitter substance, in a polyphagous strain of the silkworm Bombyx mori. PLoS One. 2012;7(5):e37549. doi: 10.1371/journal.pone.0037549. Epub 2012 May 23. PubMed PMID: 22649537; PubMed Central PMCID: PMC3359296.
14: Doyle D. Thomas MacLagan's 1876 demonstration of the dramatic effects of salicin in rheumatic fever. J R Soc Med. 2014 Jul;107(7):287-289. Epub 2014 Jul 10. PubMed PMID: 25013096; PubMed Central PMCID: PMC4093759.
15: Gopaul R, Knaggs HE, Lephart JF, Holley KC, Gibson EM. An evaluation of the effect of a topical product containing salicin on the visible signs of human skin aging. J Cosmet Dermatol. 2010 Sep;9(3):196-201. doi: 10.1111/j.1473-2165.2010.00512.x. PubMed PMID: 20883292.
16: Mielańczyk A, Odrobińska J, Grządka S, Mielańczyk Ł, Neugebauer D. Miktoarm star copolymers from D-(-)-salicin core aggregated into dandelion-like structures as anticancer drug delivery systems: synthesis, self-assembly and drug release. Int J Pharm. 2016 Dec 30;515(1-2):515-526. doi: 10.1016/j.ijpharm.2016.10.034. Epub 2016 Oct 19. PubMed PMID: 27771487.
17: Tomassini L, Serafini M, Foddai S, Ventrone A, Nicoletti M. New acylated salicin bis-glucosides from Viburnum veitchii. Nat Prod Res. 2013;27(13):1208-12. doi: 10.1080/14786419.2012.722092. Epub 2012 Sep 6. PubMed PMID: 22950836.
18: Desai SK, Nandimath K, Mahadevan S. Diverse pathways for salicin utilization in Shigella sonnei and Escherichia coli carrying an impaired bgl operon. Arch Microbiol. 2010 Oct;192(10):821-33. doi: 10.1007/s00203-010-0610-8. Epub 2010 Aug 10. PubMed PMID: 20697693.
19: Schmitt GC, Arbo MD, Lorensi AL, Maciel ES, Krahn CL, Mariotti KC, Dallegrave E, Leal MB, Limberger RP. Toxicological effects of a mixture used in weight loss products: p-synephrine associated with ephedrine, salicin, and caffeine. Int J Toxicol. 2012 Mar;31(2):184-91. doi: 10.1177/1091581811435708. Epub 2012 Mar 9. PubMed PMID: 22408069.
20: Gopaul R, Knaggs HE, Lephart J. Salicin regulates the expression of functional 'youth gene clusters' to reflect a more youthful gene expression profile. Int J Cosmet Sci. 2011 Oct;33(5):416-20. doi: 10.1111/j.1468-2494.2011.00645.x. Epub 2011 Mar 30. PubMed PMID: 21449910.

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